molecular formula C9H8BrNS B1332095 4-Bromo-2,6-dimethylphenyl isothiocyanate CAS No. 32265-82-0

4-Bromo-2,6-dimethylphenyl isothiocyanate

Cat. No. B1332095
CAS RN: 32265-82-0
M. Wt: 242.14 g/mol
InChI Key: CAANWLMQHPUROR-UHFFFAOYSA-N
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Description

“4-Bromo-2,6-dimethylphenyl isothiocyanate” is a chemical compound with the molecular formula C9H8BrNS . It has a molecular weight of 242.136 . It is also known as 5-bromo-2-isocyanato-1,3-dimethylbenzene .


Synthesis Analysis

The synthesis of 4-Bromo-2,6-dimethylphenyl isothiocyanate involves dissolving 2,6-dimethylanilino thionothiolic ammonium formate in water and adding a BCDMH (bromo-3-chloro-5,5-dimethylhydantoin) solution under stirring conditions . The sediment is then filtered after the reaction to obtain the liquid product .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C9H8BrNS/c1-6-3-8(10)4-7(2)9(6)11-5-12/h3-4H,1-2H3 . The 3D structure of the molecule can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The melting point of 4-Bromo-2,6-dimethylphenyl isothiocyanate is 77-80°C . The predicted boiling point is 321.2±42.0 °C .

Scientific Research Applications

4-Bromo-2,6-dimethylphenyl isothiocyanate: is a chemical compound with potential applications in various fields of scientific research. Below are some of the unique applications based on the information available:

Chiral Stationary Phases in Chromatography

This compound has been used in the preparation of derivatized β-cyclodextrins, which serve as chiral stationary phases in normal-phase liquid chromatography . This application is crucial for separating enantiomers in a mixture, which is important in pharmaceutical research where the chirality of a drug can affect its efficacy and safety.

Organometallic Synthesis

It is involved in the synthesis of organometallic compounds such as tris(2,6-dimethylphenylimido)methylrhenium(VII) . These compounds have significant applications in catalysis and materials science.

Urea Derivatives

The compound is used to synthesize urea derivatives like 1-(2-isopropylphenyl)-3-(2,6-dimethylphenyl)urea . Urea derivatives have various applications, including as agrochemicals and pharmaceuticals.

Safety and Hazards

The safety data sheet for 4-Bromo-2,6-dimethylphenyl isothiocyanate indicates that it has the following hazard statements: H302-H312-H314-H318-H331 . Precautionary statements include P260h-P301+P330+P331-P303+P361+P353-P305+P351+P338-P405-P501a .

properties

IUPAC Name

5-bromo-2-isothiocyanato-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNS/c1-6-3-8(10)4-7(2)9(6)11-5-12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAANWLMQHPUROR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N=C=S)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335021
Record name 4-Bromo-2,6-dimethylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-dimethylphenyl isothiocyanate

CAS RN

32265-82-0
Record name 4-Bromo-2,6-dimethylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32265-82-0
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